Trimethylolpropane valerate heptanoate
Description
Properties
CAS No. |
67762-64-5 |
|---|---|
Molecular Formula |
C18H34O5 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-2-(pentanoyloxymethyl)butyl] heptanoate |
InChI |
InChI=1S/C18H34O5/c1-4-7-9-10-12-17(21)23-15-18(6-3,13-19)14-22-16(20)11-8-5-2/h19H,4-15H2,1-3H3 |
InChI Key |
CIPBJDPIFXKOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCC |
physical_description |
Liquid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
a) Trimethylolpropane Triheptanoate (TMP Triheptanoate)
- Structure: Fully substituted with heptanoate (C7) chains.
- Properties : Higher molecular weight and viscosity compared to mixed esters. Increased hydrophobicity improves lubricity but may reduce biodegradability.
- Applications : Used in high-temperature lubricants and coatings.
b) Trimethylolpropane Trivalerate (TMP Trivalerate)
- Structure : Fully substituted with valerate (C5) chains.
- Properties : Lower viscosity and higher volatility due to shorter chain length. Enhanced solubility in polar solvents.
- Applications: Potential use in low-viscosity hydraulic fluids or as a plasticizer intermediate.
c) Ethyl Valerate and Ethyl Heptanoate
- Structure: Monoesters with ethanol.
- Properties: High volatility and strong odor contributions. Ethyl valerate has an odor activity value (OAV) >1,000 in baijiu, while ethyl heptanoate has a lower OAV (3.6–5.7) .
- Applications : Key flavor compounds in alcoholic beverages (e.g., Chinese baijiu) and fruits .
d) Methyl Heptanoate and Butyl Valerate
- Structure: Methyl or butyl esters of heptanoate/valerate.
- Properties: Methyl heptanoate contributes to aroma in dried foods, while butyl valerate is associated with fruity notes .
Production and Metabolic Pathways
- Microbial Synthesis: Valerate (C5) and heptanoate (C7) are odd-chain carboxylic acids (OCCAs) produced via chain elongation of ethanol or other substrates. Clostridium kluyveri and Acetobacterium neopropionicum co-cultures yield valerate (5.7 mmol L⁻¹ d⁻¹) and heptanoate (14.2% selectivity) under optimized conditions .
- Chemical Synthesis : Trimethylolpropane esters are typically synthesized via acid-catalyzed esterification, though specific data on the target compound is lacking.
Physicochemical Properties
| Property | Trimethylolpropane Valerate Heptanoate (Inferred) | TMP Triheptanoate | TMP Trivalerate | Ethyl Valerate |
|---|---|---|---|---|
| Molecular Weight | Moderate (~400–500 g/mol) | Higher (~500 g/mol) | Lower (~300 g/mol) | Low (130–144 g/mol) |
| Viscosity | Intermediate | High | Low | Very Low |
| Thermal Stability | Moderate to High | High | Moderate | Low |
| Biodegradability | Moderate (C5/C7 chains) | Low (C7 chains) | High (C5 chains) | High |
| Flavor Contribution | Negligible (low volatility) | None | None | Significant |
Q & A
Q. What analytical methods are recommended for detecting and quantifying valerate and heptanoate in microbial fermentation studies?
Gas chromatography (GC) with flame ionization detection is the most reliable method for quantifying valerate, heptanoate, and other medium-chain fatty acids (MCFAs). A modified GC protocol, as described by Richardson et al. (1989), enables detection limits as low as 10 ppm, though valerate and heptanoate often fall below this threshold in complex matrices like sludge or fecal samples . To improve sensitivity, pre-concentration steps (e.g., liquid-liquid extraction) and derivatization (e.g., esterification) are advised. Researchers should validate methods using spiked controls to account for matrix effects .
Q. How do electron donors like ethanol or lactate influence the selectivity of heptanoate production in mixed microbial cultures?
Electron donors directly modulate the acetyl-CoA pool, which drives chain elongation. Studies show that a 1:1 ratio of propanol to acetate maximizes heptanoate selectivity by balancing reducing equivalents and carbon flux . Ethanol and lactate are preferred due to their efficient conversion to acetyl-CoA, which supports MCFA synthesis. Experimental designs should include controlled feeding strategies (e.g., fed-batch reactors) to maintain optimal donor-to-acceptor ratios and avoid metabolic bottlenecks .
Q. What experimental conditions favor microbial chain elongation to produce valerate and heptanoate in anaerobic systems?
Near-neutral pH (6.0–7.5), mesophilic temperatures (35–37°C), and low NaCl concentrations (<3% w/v) are critical for sustaining chain-elongating microbes like Selenomonas and Clostridiaceae. Substrate composition (e.g., glycerol or fatty acids) and redox potential (e.g., −300 mV to −200 mV) must be tightly controlled to favor odd-numbered MCFAs like valerate and heptanoate over even-chain analogs .
Advanced Research Questions
Q. How do genetic disruptions in β-oxidation pathways affect the degradation of valerate and heptanoate in Pseudomonas putida?
Mutagenesis studies using RB-TnSeq reveal that P. putida employs redundant thiolases (e.g., PP_2137 and PP_3754) for valerate and heptanoate degradation. Disruption of glyoxylate shunt genes (e.g., aceA, glcB) causes severe fitness defects during heptanoate metabolism but not valerate, suggesting alternative anaplerotic routes for odd-chain substrates. Researchers should combine transposon mutagenesis with isotopomer flux analysis to map carbon partitioning in mutant strains .
Q. What explains the contradictory data on glyoxylate shunt dispensability in valerate vs. heptanoate metabolism?
Valerate (C5) and heptanoate (C7) yield distinct propionyl-CoA:acetyl-CoA ratios (1:1 vs. 1:2) during β-oxidation. The higher 3-carbon output from valerate may replenish TCA intermediates via methylmalonyl-CoA pathways, bypassing the glyoxylate shunt. For heptanoate, the lower 3-carbon yield necessitates glyoxylate shunt activity. This hypothesis should be tested using ¹³C-labeled substrates and metabolic flux analysis .
Q. How do thermodynamic properties of CO2-ester systems impact the purification of valerate and heptanoate derivatives?
Critical locus data for CO2-ethyl ester systems reveal that valerate and heptanoate esters exhibit higher critical temperatures (e.g., ~450 K for ethyl heptanoate) compared to shorter-chain analogs. Supercritical CO2 extraction protocols must optimize pressure (8–12 MPa) and temperature (310–350 K) to isolate these esters efficiently. Phase diagrams from binary CO2-ester studies provide a baseline for scaling up purification .
Q. What role do microbial consortia play in sustaining heptanoate production under fluctuating pH conditions?
Metagenomic analysis of pH-stressed reactors shows Ruminococcaceae and Bacillaceae dominate heptanoate synthesis via cross-feeding (e.g., lactate-to-acetate conversion). Functional redundancy in these consortia buffers against pH shifts. Researchers should couple 16S rRNA sequencing (using Illumina MiSeq with V4 primers) with metatranscriptomics to identify pH-responsive genes .
Methodological Notes
- Data Contradiction Analysis : Use multivariate statistics (e.g., PCA) to disentangle confounding factors (e.g., substrate variability, microbial diversity) in MCFA studies .
- Experimental Design : Include triplicate bioreactors with real-time monitoring (e.g., HPLC, pH probes) to ensure reproducibility .
- Ethical Reporting : Adhere to ICMJE standards for chemical nomenclature and reagent sourcing (e.g., manufacturer, purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
